Chenodeoxycholic Acid-13C: A Technical Guide to its Structure, Labeling, and Application
Chenodeoxycholic Acid-13C: A Technical Guide to its Structure, Labeling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, isotopic labeling, and applications of Chenodeoxycholic acid-13C (CDCA-13C), with a focus on its utility in metabolic research and as an analytical standard.
Chemical Structure and Isotopic Labeling
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.[1] Its chemical structure is characterized by a steroid nucleus with two hydroxyl groups at the 3α and 7α positions and a five-carbon side chain terminating in a carboxylic acid.[2] The systematic IUPAC name for chenodeoxycholic acid is (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11aR)-4,7-Dihydroxy-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid.[1]
Isotopic labeling of chenodeoxycholic acid with carbon-13 (¹³C) is a crucial technique for tracing its metabolic fate and for use as an internal standard in quantitative analysis.[3] The most common position for labeling is the carbon atom of the carboxylic acid group at position 24, denoted as [24-¹³C]chenodeoxycholic acid.[4][5] This specific labeling allows for sensitive and specific detection by mass spectrometry.
Below is a visual representation of the chemical structure of Chenodeoxycholic acid, with the commonly labeled C-24 position indicated.
Figure 1: Chemical structure of Chenodeoxycholic acid-24-¹³C.
Physicochemical and Quantitative Data
The introduction of a ¹³C isotope results in a slight increase in the molecular weight of chenodeoxycholic acid. Key physicochemical properties of both the unlabeled and labeled forms are summarized in the table below for comparative analysis.
| Property | Chenodeoxycholic Acid | Chenodeoxycholic acid-24-¹³C | Reference(s) |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₃¹³CH₄₀O₄ | [2],[6] |
| Molecular Weight | 392.57 g/mol | 393.56 g/mol | [2],[5] |
| CAS Number | 474-25-9 | 52918-92-0 | [1],[5] |
| Appearance | White crystalline substance | Powder | [1],[7] |
| Melting Point | 165–167 °C | Not explicitly specified, but expected to be very similar to the unlabeled form. | [1] |
| Solubility | Insoluble in water; soluble in alcohol and acetic acid. | Soluble in DMSO. | [1],[7] |
| Critical Micellar Concentration (CMC) | 3.6 mM | Not specified. | [8] |
| Micellar Molecular Weight (MMW) | 7700 g/mol | Not specified. | [8] |
Experimental Protocols
Synthesis of [24-¹³C]Chenodeoxycholic Acid
The synthesis of [24-¹³C]chenodeoxycholic acid is a multi-step process that can be achieved from various precursors. A common method involves the introduction of the ¹³C label in the final steps of the synthesis. While a detailed, singular protocol is proprietary to manufacturers, a general workflow can be outlined based on published synthetic strategies.[4][9]
Figure 2: Generalized workflow for the synthesis of [24-¹³C]CDCA.
General Synthetic Steps (Illustrative):
-
Starting Material: A suitable bile acid precursor, such as phocaecholic acid, is often used as the starting material.[9]
-
Protection of Functional Groups: Hydroxyl groups on the steroid nucleus are typically protected to prevent unwanted side reactions.
-
Side Chain Modification: The side chain is chemically modified to introduce a leaving group, preparing it for the introduction of the ¹³C-labeled cyanide.
-
Introduction of the ¹³C Label: The key step involves the reaction with a ¹³C-labeled cyanide salt, such as sodium [¹³C]cyanide, to form a nitrile.[4]
-
Hydrolysis: The nitrile group is then hydrolyzed to form the ¹³C-labeled carboxylic acid.
-
Deprotection and Purification: The protecting groups are removed, and the final product, [24-¹³C]chenodeoxycholic acid, is purified using techniques like chromatography.[4]
Quantification of Chenodeoxycholic Acid using ¹³C-CDCA as an Internal Standard
[24-¹³C]Chenodeoxycholic acid is widely used as an internal standard for the accurate quantification of endogenous CDCA in biological samples by isotope dilution mass spectrometry, typically using UPLC-MS/MS.[3][10]
Sample Preparation:
-
Sample Collection: Serum or other biological fluids are collected.
-
Spiking with Internal Standard: A known amount of [24-¹³C]CDCA is added to the sample.
-
Protein Precipitation: Proteins are precipitated and removed, often using a solvent like acetonitrile.[10]
-
Extraction: The bile acids, including the analyte and the internal standard, are extracted from the supernatant.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
UPLC-MS/MS Analysis:
-
Chromatographic Separation: The bile acids are separated on a reverse-phase C18 column.[10]
-
Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM).[10]
-
Quantification: The ratio of the peak area of the analyte (unlabeled CDCA) to the peak area of the internal standard ([24-¹³C]CDCA) is used to calculate the concentration of endogenous CDCA in the original sample.
Figure 3: Workflow for the quantification of CDCA using ¹³C-labeled internal standard.
Signaling Pathways
Chenodeoxycholic acid is a potent signaling molecule that activates several key receptors, influencing bile acid homeostasis, lipid and glucose metabolism, and intestinal motility.
Farnesoid X Receptor (FXR) Signaling Pathway
CDCA is a high-affinity endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and gut.[11] Activation of FXR by CDCA plays a central role in the negative feedback regulation of bile acid synthesis.
Figure 4: Simplified diagram of the FXR signaling pathway activated by CDCA.
Upon binding to CDCA, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences to regulate the transcription of target genes. Key downstream effects include:
-
Induction of Small Heterodimer Partner (SHP): In the liver, FXR induces the expression of SHP, which in turn inhibits the activity of key transcription factors required for the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12]
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by CDCA leads to the synthesis and secretion of FGF19. FGF19 then travels to the liver and acts on its receptor to suppress CYP7A1 expression, providing another layer of feedback inhibition.[12]
TGR5-Mediated cAMP Signaling Pathway
Chenodeoxycholic acid also activates the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[13] This signaling pathway is distinct from the nuclear receptor-mediated actions of FXR and is involved in regulating intestinal motility and inflammation.
Figure 5: Overview of the TGR5-mediated cAMP signaling pathway initiated by CDCA.
The activation of TGR5 by CDCA initiates the following cascade:
-
G Protein Activation: Ligand-bound TGR5 activates the associated heterotrimeric G protein, specifically the Gsα subunit.[14]
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[14]
-
cAMP as a Second Messenger: The increase in intracellular cAMP levels activates downstream effectors.
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
CREB Activation: PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in various cellular responses, including the regulation of intestinal motility.[15][16]
Conclusion
Chenodeoxycholic acid-13C is an indispensable tool in the study of bile acid metabolism and related diseases. Its well-defined chemical structure and the specificity of its isotopic label make it an ideal tracer and internal standard for highly accurate and sensitive quantitative analyses. Furthermore, understanding the intricate signaling pathways activated by its unlabeled counterpart, CDCA, through receptors like FXR and TGR5, provides critical insights for drug development and therapeutic interventions in metabolic and gastrointestinal disorders. This guide serves as a foundational resource for researchers and professionals working with this important molecule.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
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- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chenodeoxycholic acid (24-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2709-0.1 [isotope.com]
- 6. scbt.com [scbt.com]
- 7. Chenodeoxycholic acid-13C|CAS 52918-92-0|DC Chemicals [dcchemicals.com]
- 8. Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical synthesis of chenodeoxycholic acid from phocaecholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medpace.com [medpace.com]
- 11. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
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